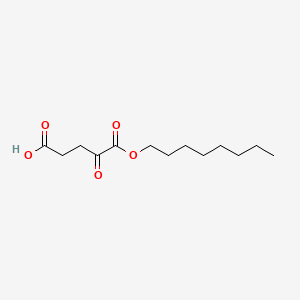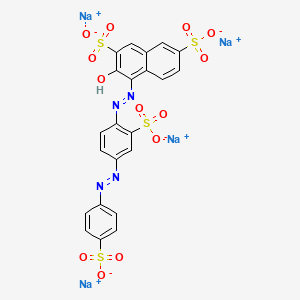
Ponceau S, BS
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ponceau S, also known as Acid Red 112 or C.I. 27195, is a sodium salt of a diazo dye. It is a light red color and is commonly used for the rapid and reversible detection of protein bands on nitrocellulose or polyvinylidene fluoride membranes. This compound is particularly useful in Western blotting techniques for visualizing protein transfers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ponceau S is synthesized through a diazotization reaction, where an aromatic amine is converted into a diazonium salt, which is then coupled with another aromatic compound to form the azo dye. The reaction typically involves the use of sodium nitrite and hydrochloric acid to form the diazonium salt, followed by coupling with a suitable aromatic compound in an alkaline medium .
Industrial Production Methods: In industrial settings, the production of Ponceau S involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency in the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Ponceau S undergoes several types of chemical reactions, including:
Oxidation: The azo groups in Ponceau S can be oxidized under strong oxidative conditions, leading to the cleavage of the azo bond and formation of smaller aromatic compounds.
Reduction: The azo groups can also be reduced to form amines, which can further react to form various derivatives.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or zinc in acidic conditions.
Substitution: Various nucleophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed:
Oxidation: Smaller aromatic compounds such as phenols and quinones.
Reduction: Aromatic amines and their derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Ponceau S has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in the synthesis of other azo dyes.
Biology: Commonly used in Western blotting for staining proteins, allowing for the visualization and quantification of protein bands.
Medicine: Utilized in histological staining to highlight specific tissue structures.
Industry: Employed in the textile industry for dyeing fabrics and in the food industry as a colorant
Mécanisme D'action
Ponceau S exerts its effects primarily through its ability to bind to proteins. The dye binds to positively charged amino acid groups and non-polar regions of proteins, allowing for the visualization of protein bands on membranes. This binding is reversible, which means the dye can be washed off without affecting the proteins, making it ideal for subsequent immunological detection .
Comparaison Avec Des Composés Similaires
Coomassie Brilliant Blue: Another dye used for protein staining, but it fixes proteins in the gel, preventing further analysis.
Amido Black: Used for staining proteins on membranes, but has a higher detection limit compared to Ponceau S.
India Ink: Used for staining proteins, but provides lower sensitivity compared to Ponceau S.
Uniqueness of Ponceau S: Ponceau S is unique due to its reversible staining property, which allows for further analysis of proteins after staining. It is also cost-effective and provides a good balance between sensitivity and ease of use, making it a popular choice for protein detection in various research applications .
Propriétés
Formule moléculaire |
C22H12N4Na4O13S4 |
|---|---|
Poids moléculaire |
760.6 g/mol |
Nom IUPAC |
tetrasodium;3-hydroxy-4-[[2-sulfonato-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C22H16N4O13S4.4Na/c27-22-20(43(37,38)39)10-12-9-16(41(31,32)33)6-7-17(12)21(22)26-25-18-8-3-14(11-19(18)42(34,35)36)24-23-13-1-4-15(5-2-13)40(28,29)30;;;;/h1-11,27H,(H,28,29,30)(H,31,32,33)(H,34,35,36)(H,37,38,39);;;;/q;4*+1/p-4 |
Clé InChI |
KQHKSGRIBYJYFX-UHFFFAOYSA-J |
SMILES canonique |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Description physique |
Dark reddish-brown to brown powder; [Eastman Kodak MSDS] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3S,4R,6R)-6-[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(2R,3S,9R,10S,11S,12S,13R)-10,12-dihydroxy-3,17-dimethoxy-7,9,11,13,15-pentamethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate](/img/structure/B10766447.png)
![(1S,3R,6R,13R,16S,17S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(2S,4R,5R,6R)-4-(3-chloro-6-methoxy-2-methylbenzoyl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid](/img/structure/B10766450.png)
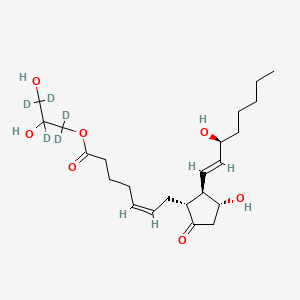
![octasodium;4-[[3-[[3,5-bis[(2,4-disulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(2,4-disulfonatophenyl)carbamoyl]benzoyl]amino]benzene-1,3-disulfonate](/img/structure/B10766464.png)
![[(1S,2R,3S,6S,7S,9R,10S,11S,12R,13S,14R)-2,6,9,11,13,14-Hexahydroxy-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate](/img/structure/B10766483.png)
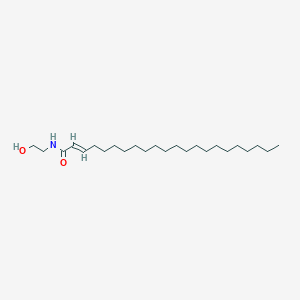
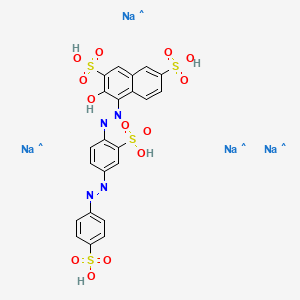



![(1S,3S,11R,14S)-14-(Hydroxymethyl)-3-[3-[[(1R,4R)-4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl]indol-1-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B10766534.png)
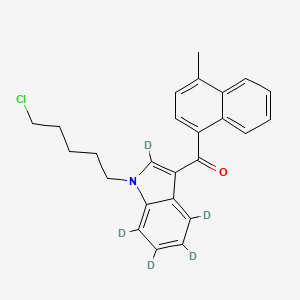
![N-[(2S)-1-[[1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide](/img/structure/B10766543.png)
